Product packaging for 2-Butanol, 4-(phenylmethoxy)-(Cat. No.:CAS No. 4799-69-3)

2-Butanol, 4-(phenylmethoxy)-

Cat. No.: B1615506
CAS No.: 4799-69-3
M. Wt: 180.24 g/mol
InChI Key: PPVYBGKNKMMISH-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Chemical Synthesis

In contemporary chemical synthesis, 2-Butanol (B46777), 4-(phenylmethoxy)- serves as a valuable intermediate for the creation of more complex organic molecules. smolecule.com Its bifunctional nature, possessing both an alcohol and an ether, allows it to participate in a range of chemical transformations. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation to form the corresponding ketone, 4-(benzyloxy)-2-butanone, or esterification with carboxylic acids to produce esters. smolecule.com It can also be subjected to reduction reactions. smolecule.com

The phenylmethoxy group, a benzyl (B1604629) ether, is a common protecting group for alcohols in multi-step syntheses due to its relative stability under various conditions and the multiple methods available for its cleavage. orgsyn.org The entire molecule can be used in molecular immobilization and solid-phase synthesis, where its hydroxyl group allows for attachment to a solid support.

Furthermore, research has explored its role in pharmaceutical formulations. While not a therapeutic agent itself, it has been investigated for its potential as a solvent or excipient that can enhance the permeability of drugs through biological membranes, a critical factor for improving the efficacy of topical drug formulations. smolecule.com Its structural motifs are found in more complex, biologically active molecules, highlighting its importance as a chiral building block. For instance, related benzyloxy-substituted butanol structures are integral to certain pharmaceutical compounds. guidechem.comsmolecule.com

Structural Characteristics and Chirality in Synthetic Design

The molecular structure of 2-Butanol, 4-(phenylmethoxy)- is fundamental to its chemical behavior and application in synthetic design. Its molecular formula is C₁₁H₁₆O₂ and it has a molecular weight of 180.24 g/mol . smolecule.comguidechem.com The key structural features are the butanol chain, a secondary alcohol at the C2 position, and a benzyl ether at the C4 position. smolecule.com

A critical aspect of its structure is the presence of a chiral center at the second carbon (C2). smolecule.comlibretexts.org This carbon is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a 2-(benzyloxy)ethyl group (-CH₂CH₂OCH₂C₆H₅). smolecule.com This chirality means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. smolecule.comguidechem.comlibretexts.org

The stereochemistry of this chiral center is of paramount importance in synthetic design, particularly in the synthesis of enantiomerically pure pharmaceuticals where only one enantiomer typically exhibits the desired biological activity. The ability to selectively synthesize or separate the (R)- or (S)-enantiomer allows chemists to create stereochemically defined target molecules. smolecule.com Asymmetric synthesis methods are therefore crucial for accessing these specific enantiomers. smolecule.com The benzyl ether group, while primarily a protecting group, also adds steric bulk, which can influence the stereochemical outcome of reactions at or near the chiral center.

Table 1: Physicochemical Properties of 2-Butanol, 4-(phenylmethoxy)-

Property Value Reference
CAS Number 4799-69-3 chemicalbook.com
Molecular Formula C₁₁H₁₆O₂ smolecule.comguidechem.com
Molecular Weight 180.24 g/mol smolecule.comguidechem.com
IUPAC Name 4-(Benzyloxy)butan-2-ol chemicalbook.com
Synonyms 2-Butanol, 4-(phenylmethoxy)-; (±)-4-Benzyloxy-2-butanol chemicalbook.com
Boiling Point 151-152 °C chemicalbook.com
Density 1.0220 g/cm³ chemicalbook.com

| Chiral Center | C2 | smolecule.com |

Historical Development of Synthetic Methodologies for Benzyloxy-Substituted Alcohols

The synthesis of benzyloxy-substituted alcohols like 2-Butanol, 4-(phenylmethoxy)- is rooted in the broader history of ether synthesis and alcohol protection chemistry. The Williamson ether synthesis, a classical Sₙ2 reaction between an alkoxide and a primary halide, represents one of the earliest and most fundamental methods for forming ether linkages, including benzyl ethers. orgsyn.org This approach, however, is often limited by the need for strong bases, which may not be compatible with sensitive functional groups in complex molecules. orgsyn.org

To overcome these limitations, milder methods were developed. The use of benzyl trichloroacetimidate, activated by a catalytic amount of a strong acid like triflic acid, became a popular alternative for introducing benzyl protecting groups under less basic conditions. orgsyn.org However, the requirement for strong acid catalysis still posed a challenge for acid-sensitive substrates. orgsyn.orgbeilstein-journals.org

More recent developments have focused on neutral or near-neutral conditions for benzylation. One notable advancement is the use of 2-benzyloxy-1-methylpyridinium triflate, which serves as a neutral benzylating agent. orgsyn.orgbeilstein-journals.org This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate, providing a convenient protocol for the benzylation of alcohols that are sensitive to both acidic and basic conditions. beilstein-journals.orgd-nb.info

Specifically for 2-Butanol, 4-(phenylmethoxy)-, synthetic routes often involve the strategic manipulation of bifunctional starting materials. A plausible route involves the reduction of the corresponding ketone, 4-(benzyloxy)-2-butanone. Another key strategy is the catalytic asymmetric allylation of benzyloxyacetaldehyde, which provides enantioselective access to the chiral secondary alcohol structure. This method uses a chiral catalyst, such as one formed from (S)-BINOL and titanium tetraisopropoxide, to control the stereochemical outcome of the reaction.

Table 2: Summary of Key Synthetic Methodologies

Method Description Conditions Advantages/Disadvantages
Williamson Ether Synthesis Reaction of a butanol derivative with a benzyl halide. Basic conditions (e.g., NaOH, K₂CO₃). Simple and widely used, but requires strong bases which can be a limitation for complex molecules. orgsyn.org
Catalytic Asymmetric Allylation Asymmetric allylation of benzyloxyacetaldehyde using a chiral catalyst. Chiral catalyst (e.g., (S)-BINOL/Ti(OⁱPr)₄), allyltributylstannane (B1265786). Provides high enantiomeric purity, suitable for creating specific stereoisomers.
Reduction of Ketones Reduction of 4-(benzyloxy)-2-butanone to the corresponding alcohol. smolecule.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A common and effective method for preparing secondary alcohols from ketones. smolecule.com

| Benzylation using 2-Benzyloxypyridine | A modern method for forming benzyl ethers under neutral conditions. beilstein-journals.orgd-nb.info | 2-benzyloxypyridine, methyl triflate, often with MgO in a solvent like toluene (B28343). beilstein-journals.orgd-nb.info | Suitable for acid- and base-sensitive substrates. orgsyn.orgbeilstein-journals.orgd-nb.info |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B1615506 2-Butanol, 4-(phenylmethoxy)- CAS No. 4799-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVYBGKNKMMISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340166
Record name 2-Butanol, 4-(phenylmethoxy)-
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4799-69-3
Record name 4-(Phenylmethoxy)-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4799-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 4-(phenylmethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design

Catalytic Asymmetric Allylation Protocols

A highly effective method for establishing the chiral center in 2-Butanol (B46777), 4-(phenylmethoxy)- is through the catalytic asymmetric allylation of an aldehyde precursor. This approach directly forms a homoallylic alcohol with a defined stereochemistry, which is a key intermediate. The reaction involves the addition of an allyl group to 3-(phenylmethoxy)-1-propanal (benzyloxyacetaldehyde).

The Keck asymmetric allylation is a prominent example of a catalytic protocol used for this transformation. libretexts.org This reaction employs a chiral catalyst system composed of 1,1'-Bi-2-naphthol (BINOL) and a titanium source, typically titanium tetraisopropoxide (Ti(OiPr)₄). libretexts.orgnih.gov This combination forms a chiral Lewis acid complex, often abbreviated as "BITIP," which orchestrates the enantioselective addition of an allyl nucleophile to the aldehyde. libretexts.org

The design of the catalyst is crucial for its effectiveness. The BINOL ligand, which possesses axial chirality, coordinates with the titanium center to create a chiral environment. Different methods for preparing the catalyst exist, primarily varying the stoichiometric ratio of BINOL to the titanium alkoxide. libretexts.org Common preparations use either a 1:1 or a 2:1 ratio of BINOL to Ti(OiPr)₄. libretexts.org It is believed that with a 2:1 ratio, the predominant catalyst structure in the solution is (BINOL)₂Ti, although other coordination structures are also possible. libretexts.org

The general scheme for this catalytic allylation is as follows:

Chiral Ligand: (R)- or (S)-BINOL

Metal Source: Titanium Tetraisopropoxide (Ti(OiPr)₄)

Allyl Source: Allyltributylstannane (B1265786)

Substrate: 3-(phenylmethoxy)-1-propanal

The substrate for this reaction is 3-(phenylmethoxy)-1-propanal. The chiral BINOL-titanium catalyst effectively differentiates between the two enantiotopic faces of the aldehyde's carbonyl group. The choice of the BINOL enantiomer—either (R)-BINOL or (S)-BINOL—directly determines the absolute stereochemistry of the resulting secondary alcohol center in the product, 1-(benzyloxy)but-3-en-2-ol. libretexts.org This high degree of control allows for the selective synthesis of either the (R) or (S) enantiomer of the target precursor. Subsequent reduction of the alkene in this intermediate yields the final product, 2-Butanol, 4-(phenylmethoxy)-.

Table 1: Reactants in Asymmetric Allylation for Synthesis of 1-(benzyloxy)but-3-en-2-ol
Reactant TypeSpecific CompoundRole
Substrate3-(phenylmethoxy)-1-propanalElectrophile
Allyl SourceAllyltributylstannaneNucleophile
Catalyst System(S)-BINOL + Titanium tetraisopropoxideChiral Lewis Acid

While the precise mechanism of the Keck allylation is complex and not fully elucidated, a widely accepted model has been proposed to explain the observed high enantioselectivity. libretexts.org After the formation of the active BINOL-titanium catalyst, it is believed that a transmetallation step occurs where the allyl group from allyltributylstannane is transferred to the titanium center. libretexts.org

The aldehyde substrate then coordinates to the chiral titanium complex. A proposed transition state model suggests the involvement of a formyl C-H---O hydrogen bond between the aldehyde's formyl hydrogen and one of the oxygen atoms of the BINOL ligand. libretexts.org This interaction orients the aldehyde in a specific conformation, exposing one of its prochiral faces to the allyl group bound to the titanium. This sterically controlled arrangement directs the nucleophilic attack of the allyl group to a single face of the carbonyl, leading to the formation of the product with high enantiomeric excess. libretexts.org Further studies suggest that the role of organometallic reagents like dialkylzinc or allylstannane is to transfer the alkyl or allyl group to the titanium center, which is a key hypothesis in the mechanistic model. acs.org

To achieve optimal results in the synthesis of 2-Butanol, 4-(phenylmethoxy)- via this route, several process parameters must be carefully controlled.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity (enantiomeric excess, ee), although this may come at the cost of a longer reaction time.

Solvent: The choice of solvent is critical for reactant solubility and catalyst stability. Dichloromethane is a commonly utilized solvent for these reactions.

Additives: The presence of molecular sieves (e.g., 4 Å) is often required. Molecular sieves act as dehydrating agents, removing trace amounts of water from the reaction mixture that could otherwise deactivate the Lewis acidic titanium catalyst. libretexts.org

Purification: Following the reaction, purification is necessary to isolate the desired product from the catalyst remnants and unreacted starting materials. For laboratory scale, column chromatography is a standard method. For industrial-scale synthesis, purification may involve phase separation, extraction, and crystallization to obtain a product with high purity.

Table 2: Industrial-Scale Preparation Parameters for 2-Butanol, 4-(phenylmethoxy)- via Catalytic Asymmetric Allylation
ParameterDetails
Catalyst(S)-BINOL + titanium tetraisopropoxide
SubstrateBenzyloxyacetaldehyde
Allyl SourceAllyltributylstannane
SolventMethylene (B1212753) chloride
Reaction TemperatureReflux, then cooled
Quenching AgentSodium hydrogen carbonate solution
PurificationPhase separation, extraction, and crystallization

Etherification and Alkylation Strategies

An alternative synthetic approach focuses on forming the ether linkage as a key step, using well-established etherification reactions.

The Williamson ether synthesis is a classic and robust method for preparing ethers. masterorganicchemistry.comjk-sci.com This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide. wikipedia.org

In the context of synthesizing 2-Butanol, 4-(phenylmethoxy)-, this strategy would involve reacting a suitable butanediol (B1596017) derivative with a benzyl (B1604629) halide. A plausible route involves the following steps:

Alkoxide Formation: A diol, such as 1,4-butanediol, is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate one of the hydroxyl groups, forming a sodium alkoxide. masterorganicchemistry.comtransformationtutoring.com

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl chloride or benzyl bromide). The alkoxide displaces the halide ion in an Sₙ2 reaction to form the benzyl ether linkage. wikipedia.org

For this reaction to be efficient, the alkyl halide must be primary, like benzyl chloride, to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com The other hydroxyl group on the butanediol backbone would need to be either introduced later or protected during the etherification step and subsequently deprotected.

Table 3: General Reactants for Williamson Ether Synthesis
Reactant TypeExample CompoundRole
Alcohol Precursor1,4-ButanediolSource of Alkoxide
BaseSodium Hydride (NaH)Deprotonating Agent
Alkylating AgentBenzyl chlorideElectrophile

Reaction Conditions and Solvent Effects in Ether Formation

The formation of the phenylmethoxy (benzyloxy) ether in the target molecule is commonly achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In a typical synthesis of 2-Butanol, 4-(phenylmethoxy)-, this would involve reacting a protected 1,3-butanediol (B41344), where one hydroxyl group is converted into an alkoxide, with benzyl halide.

The reaction conditions are critical for maximizing the yield and minimizing side reactions. chemeurope.combyjus.com Key parameters include temperature, reaction time, and the choice of solvent. These reactions are often conducted at elevated temperatures, typically between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.orgbyjus.com

The solvent plays a crucial role in the reaction's efficacy. The rate of the SN2 reaction is significantly influenced by the solvent's ability to solvate the nucleophile. Protic solvents (e.g., ethanol) and apolar solvents can slow down the reaction by forming hydrogen bonds with the alkoxide nucleophile or by failing to stabilize the transition state, respectively, thus reducing the availability of the free nucleophile. wikipedia.orgchemeurope.com In contrast, polar aprotic solvents are preferred as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophile, leaving it more available to attack the alkyl halide. masterorganicchemistry.com

Solvent TypeExamplesEffect on Reaction RateReasoning
Polar AproticAcetonitrile, DMF, DMSO, THFFavored / HighSolvates the counter-ion but not the nucleophile, increasing nucleophilicity. wikipedia.orgmasterorganicchemistry.com
ProticWater, Ethanol (B145695), Methanol (B129727)SlowSolvates and deactivates the alkoxide nucleophile through hydrogen bonding. wikipedia.orgchemeurope.com
ApolarHexane, Toluene (B28343)SlowPoor solubility of the alkoxide salt and poor stabilization of the transition state. wikipedia.org

Side reactions are a significant consideration, primarily the E2 elimination of the alkyl halide, which is favored when using sterically hindered (secondary or tertiary) alkyl halides or bulky alkoxides. wikipedia.orgchemistrytalk.org To favor the desired ether formation for 2-Butanol, 4-(phenylmethoxy)-, a primary alkyl halide like benzyl chloride or benzyl bromide is the ideal electrophile. organic-synthesis.com

Reduction-Based Synthetic Routes

A common and efficient strategy for synthesizing 2-Butanol, 4-(phenylmethoxy)- involves the reduction of a carbonyl precursor. This approach offers high yields and opportunities for stereochemical control.

Selective Reduction of Carbonyl Precursors (e.g., 4-Benzyloxy-2-butanone)

The direct precursor to the target molecule is often 4-Benzyloxy-2-butanone. The synthesis is completed by the selective reduction of the ketone functional group to a secondary alcohol. This transformation requires a reducing agent that can chemoselectively reduce the ketone without affecting the benzyl ether linkage or the aromatic ring.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mild nature. It is highly effective at reducing aldehydes and ketones but typically does not reduce less reactive functional groups such as esters, amides, or ethers. youtube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This is followed by a protonation step (usually from a protic solvent used during the reaction or workup) to yield the final alcohol.

Reducing Agents and Stereochemical Outcomes

The reduction of the prochiral ketone, 4-Benzyloxy-2-butanone, creates a new stereocenter at the C-2 position, resulting in either the (R)- or (S)-enantiomer of 2-Butanol, 4-(phenylmethoxy)-. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome of the reaction.

Standard reagents like sodium borohydride often result in a racemic or near-racemic mixture of the two enantiomers unless a chiral substrate or environment is present. vu.nl For stereoselective synthesis, more sophisticated methods are employed. These can include:

Chiral Borohydride Reagents: Modifying hydride reagents with chiral ligands can create a chiral environment around the hydride, leading to a preferential attack on one face of the ketone.

Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., complexes of Ruthenium, Rhodium, or Iridium with chiral ligands) and hydrogen gas can achieve high enantioselectivity. organicreactions.org

Biocatalysis: Enzymes, such as carbonyl reductases or alcohol dehydrogenases from microorganisms (e.g., yeast), are highly effective at reducing ketones with exceptional stereoselectivity, often yielding products with very high enantiomeric excess (ee). nih.govnih.gov

Reducing Agent/SystemTypical StereoselectivityNotes
Sodium Borohydride (NaBH₄)Low (produces racemic mixture)Mild, chemoselective for aldehydes/ketones. youtube.com
Lithium Aluminum Hydride (LiAlH₄)Low (produces racemic mixture)Stronger, less chemoselective than NaBH₄.
BINAL-HHighChirally modified LAH reagent, can give high ee. organicreactions.org
Asymmetric Catalytic HydrogenationHigh to ExcellentRequires a chiral metal catalyst; highly efficient. organicreactions.org
Biocatalysts (e.g., Yeast, Enzymes)ExcellentOften provides very high enantiomeric excess under mild conditions. nih.govnih.gov

Hydrogenation Pathways from Related Ketones (e.g., 4-phenyl-2-butanone)

The hydrogenation of 4-phenyl-2-butanone, a structurally related ketone, provides significant insight into the factors controlling selectivity in reduction reactions. This molecule possesses two reducible sites: the carbonyl group and the aromatic ring. Catalytic hydrogenation can proceed via two distinct pathways:

Carbonyl Hydrogenation: Reduction of the ketone to yield 4-phenyl-2-butanol (B1222856).

Ring Hydrogenation: Reduction of the aromatic ring to yield 4-cyclohexyl-2-butanone.

Studies using platinum catalysts supported on titanium dioxide (Pt/TiO₂) have shown that the choice of solvent dramatically influences the selectivity of the hydrogenation. qub.ac.ukwhiterose.ac.uk The solvent affects the reaction by competing with the substrate for active sites on the catalyst surface. bham.ac.ukmanchester.ac.uk

Research findings indicate that alkane solvents favor the hydrogenation of the aromatic ring, whereas aromatic and alcohol solvents promote the hydrogenation of the carbonyl group. qub.ac.ukmanchester.ac.uk This suggests a model where ring hydrogenation occurs on the metal sites of the catalyst, while carbonyl hydrogenation happens at the interface between the metal and the titania support, a process facilitated by polar solvents. qub.ac.ukwhiterose.ac.uk

Solvent ClassExample SolventMajor Product from 4-phenyl-2-butanone HydrogenationSelectivity (%) to 4-phenyl-2-butanol
Alkanesn-Hexane4-cyclohexyl-2-butanone~20%
AromaticsToluene4-phenyl-2-butanol~60%
Alcohols2-Propanol4-phenyl-2-butanol~75%
EthersDiethyl ether4-phenyl-2-butanol~65%

Data derived from studies on Pt/TiO₂ catalysts. qub.ac.uk

Multi-Step Synthesis Approaches for Analogues and Precursors

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. leah4sci.com For 2-Butanol, 4-(phenylmethoxy)-, two primary disconnections can be considered:

C-O Ether Bond Disconnection: This is a common strategy for ethers and aligns with the Williamson ether synthesis. Disconnecting the ether linkage generates a benzyl cation synthon (real-world equivalent: benzyl bromide) and a 1,3-butanediol anion synthon (real-world equivalent: 1,3-butanediol). This route is highly viable.

Target: 2-Butanol, 4-(phenylmethoxy)-

Disconnection (Ether C-O): ⇒ Benzyl Bromide + 1,3-Butanediol

C-O Alcohol Bond Disconnection (Functional Group Interconversion): This involves converting the secondary alcohol back to its precursor ketone through an oxidation process (in the forward direction, this is a reduction). This is a very common and effective strategy.

Target: 2-Butanol, 4-(phenylmethoxy)-

FGI (Alcohol → Ketone): ⇒ 4-Benzyloxy-2-butanone

The precursor ketone, 4-Benzyloxy-2-butanone, can be further disconnected. A logical disconnection is the C-C bond alpha to the carbonyl group, which suggests an aldol-type synthesis or alkylation of an enolate.

Precursor: 4-Benzyloxy-2-butanone

Disconnection (C-C bond):Acetone (B3395972) Enolate + Benzyloxyacetaldehyde

By following these retrosynthetic pathways, a synthetic chemist can devise a logical and efficient route to the target molecule from simple and readily available starting materials like 1,3-butanediol, benzyl bromide, or acetone.

Functional Group Interconversions in Complex Molecule Synthesis

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, involving the conversion of one functional group into another. ub.eduias.ac.in This strategy is crucial when direct disconnection of a target molecule does not lead to viable starting materials or when a certain functional group is required to facilitate a key reaction step. ias.ac.indeanfrancispress.com The process can involve a variety of reaction types, including oxidation, reduction, substitution, and addition-elimination reactions. fiveable.meimperial.ac.uk In the context of synthesizing complex molecules, FGIs allow chemists to manipulate molecular complexity and introduce functionalities that are essential for the target's structure and reactivity. fiveable.me

For a molecule like 2-Butanol, 4-(phenylmethoxy)-, which contains both a secondary alcohol and a benzyl ether, several FGIs can be envisioned to create derivatives or to utilize it as an intermediate in a more complex synthesis. The secondary alcohol is a versatile functional group that can be oxidized to a ketone, providing a site for nucleophilic addition. fiveable.meimperial.ac.uk Conversely, the corresponding ketone, 4-(benzyloxy)butan-2-one, can be reduced to form the alcohol. fiveable.me The hydroxyl group can also be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.edu The benzyl ether group is a common protecting group for alcohols, which can be cleaved under hydrogenolysis conditions to reveal a primary alcohol. imperial.ac.uk

Table 1: Potential Functional Group Interconversions for 2-Butanol, 4-(phenylmethoxy)-

Starting Functional Group Reagent/Condition Resulting Functional Group Reaction Type
Secondary Alcohol (-OH) Cr(VI) reagents (e.g., PCC) Ketone (C=O) Oxidation
Secondary Alcohol (-OH) MsCl, Et₃N Mesylate (-OMs) Substitution
Benzyl Ether (-OCH₂Ph) H₂, Pd/C Primary Alcohol (-OH) Hydrogenolysis

These interconversions highlight the synthetic utility of 2-Butanol, 4-(phenylmethoxy)- as a building block. The ability to selectively modify either the alcohol or the ether functionality allows for its incorporation into a wide array of more complex molecular architectures.

Grignard Reagent Mediated Routes for Structural Analogues

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com Their reaction with electrophiles like aldehydes, ketones, and epoxides is a fundamental method for synthesizing alcohols. deanfrancispress.commasterorganicchemistry.com This versatility makes Grignard reactions an excellent tool for creating structural analogues of a target molecule by systematically varying either the Grignard reagent or the electrophilic partner.

A relevant example is the synthesis of (S)-1,4-dibenzyloxy-2-butanol, a close structural analogue of 2-Butanol, 4-(phenylmethoxy)-. A patented method describes the reaction of (S)-benzyloxymethyl oxirane with a benzyl methyl halide magnesium halide Grignard reagent. google.com This reaction proceeds via the nucleophilic attack of the Grignard reagent on one of the epoxide's carbons, leading to the opening of the three-membered ring and the formation of the target secondary alcohol after an aqueous workup. masterorganicchemistry.comgoogle.com

Table 2: Grignard Synthesis of (S)-1,4-dibenzyloxy-2-butanol

Reactant 1 (Electrophile) Reactant 2 (Grignard Reagent) Solvent Product

This synthetic route can be readily adapted to produce a library of structural analogues. By employing different Grignard reagents (e.g., alkyl, aryl, or vinyl magnesium halides), a variety of substituents can be introduced at the carbon adjacent to the newly formed hydroxyl group. rsc.org For instance, reacting 2-(benzyloxymethyl)oxirane with methylmagnesium bromide would yield 2-Butanol, 4-(phenylmethoxy)- itself. Similarly, altering the epoxide starting material would allow for modifications at other positions of the butanol backbone, providing a modular approach to a diverse range of related structures.

Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group is a key reactive site in 2-Butanol (B46777), 4-(phenylmethoxy)-, readily undergoing oxidation to form a carbonyl compound.

Conversion to Corresponding Ketones or Aldehydes

The oxidation of a secondary alcohol, such as the one present in 2-Butanol, 4-(phenylmethoxy)-, yields a ketone. libretexts.orgchemguide.co.uk Specifically, this reaction converts the hydroxyl group at the C-2 position into a carbonyl group, resulting in the formation of 4-(phenylmethoxy)-2-butanone. Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage as there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. libretexts.orgkhanacademy.org

Oxidizing Agents and Reaction Selectivity

A wide array of oxidizing agents can be employed to convert secondary alcohols to ketones, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. libretexts.org For a molecule like 2-Butanol, 4-(phenylmethoxy)-, which also contains a benzyl (B1604629) ether linkage, selecting a reagent that does not cleave this ether is crucial.

Common oxidizing agents fall into several categories, including chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems, and hypervalent iodine compounds. wikipedia.orgmasterorganicchemistry.com Milder reagents are often preferred to ensure high selectivity and avoid side reactions.

Table 1: Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent/System Description Selectivity Notes
Chromic Acid (Jones Reagent) Prepared from CrO₃ and H₂SO₄ in acetone (B3395972). A strong oxidant. libretexts.orglibretexts.org Highly effective but not very selective; its harsh acidic conditions can affect sensitive functional groups.
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent. libretexts.orgmasterorganicchemistry.com Selectively oxidizes secondary alcohols to ketones without further oxidation. Less acidic than Jones reagent.
Dess-Martin Periodinane (DMP) A hypervalent iodine compound (12-I-5). wikipedia.orgmasterorganicchemistry.com A mild and highly efficient reagent that allows for the oxidation of alcohols to ketones under neutral conditions at room temperature.
Swern Oxidation Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine (B128534) (NEt₃). masterorganicchemistry.com A very mild method that avoids heavy metals. It is effective for substrates with sensitive functional groups.

| TEMPO-based Systems | Uses (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite. organic-chemistry.org | Offers high selectivity for oxidizing secondary alcohols in the presence of primary alcohols under certain conditions. organic-chemistry.org |

Reduction Reactions of the Butanol Backbone

Reduction reactions involving 2-Butanol, 4-(phenylmethoxy)- typically target the corresponding ketone or involve cleavage of the ether linkage.

Formation of Different Alcohols or Hydrocarbons

The direct reduction of the secondary alcohol group in 2-Butanol, 4-(phenylmethoxy)- is not a common transformation. However, the corresponding ketone, 4-(phenylmethoxy)-2-butanone, can be readily reduced back to the secondary alcohol. This transformation is a key step in stereoselective syntheses where a specific stereoisomer of the alcohol is desired. researchgate.net

Another potential reduction pathway is the hydrogenolysis of the benzyl ether group. Using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas, the C-O bond of the phenylmethoxy group can be cleaved to yield butane-1,3-diol and toluene (B28343).

Regioselectivity and Stereoselectivity in Reduction

Regioselectivity refers to the preference of a reaction to occur at a particular position in a molecule, while stereoselectivity refers to the preference for the formation of a specific stereoisomer. study.comwikipedia.org In the context of reducing the precursor ketone, 4-(phenylmethoxy)-2-butanone, stereoselectivity is of primary importance as the reaction creates a new chiral center at the C-2 position.

The reduction of the prochiral ketone can yield either the (R)- or (S)-enantiomer of 2-Butanol, 4-(phenylmethoxy)-. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions used. Biocatalytic reductions, using enzymes from microorganisms like Saccharomyces cerevisiae, have been shown to produce chiral alcohols with high enantiomeric excess. researchgate.net For example, enzymatic systems have been developed for the conversion of similar racemic alcohols, like 4-phenyl-2-butanol (B1222856), into single enantiomers of corresponding chiral amines, a process that proceeds through the intermediate ketone. nih.govnih.gov

Table 2: Examples of Stereoselective Ketone Reduction

Reducing System Potential Outcome Principle
Sodium Borohydride (B1222165) (NaBH₄) Racemic or near-racemic mixture of the alcohol. A standard, non-selective hydride reagent that attacks the carbonyl from both faces with nearly equal probability.
Chiral Borane Reagents Enantiomerically enriched alcohol (either R or S). Chiral ligands on the boron atom create a sterically hindered environment, directing the hydride attack to a specific face of the ketone.

| Biocatalysts (e.g., Yeast, specific enzymes) | High enantiomeric excess of one stereoisomer (e.g., (S)-alcohol). researchgate.net | The enzyme's active site is chiral, leading to a highly stereoselective reduction. researchgate.net |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. nih.gov Therefore, for 2-Butanol, 4-(phenylmethoxy)- to undergo nucleophilic substitution at the C-2 position, the hydroxyl group must first be converted into a better leaving group. youtube.com

One common strategy is to perform the reaction in the presence of a strong acid, such as HBr. The acid protonates the hydroxyl group, forming an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. A nucleophile, such as the bromide ion (Br⁻), can then attack the carbon atom, displacing the water molecule. youtube.com

Another versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with tosyl chloride in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, which can then be displaced by a wide range of nucleophiles in an Sₙ2 reaction.

More recent developments include mechanochemical methods that activate alcohols using reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH), which generates reactive isouronium intermediates. These intermediates can then react with various nucleophiles, including amines and halides, under solvent-free conditions. nih.govresearchgate.net

Scope of Nucleophiles and Reaction Conditions

The conversion of the hydroxyl group in 2-Butanol, 4-(phenylmethoxy)- into a better leaving group opens the door to a variety of nucleophilic substitution reactions. The choice of nucleophile and reaction conditions determines the final product. A summary of potential transformations is presented below.

NucleophileReagent(s)Typical ConditionsProduct Type
Cl⁻ HCl or SOCl₂Concentrated acid; or reflux with pyridineAlkyl Chloride
Br⁻ HBr or PBr₃Concentrated acid; or reflux in etherAlkyl Bromide
I⁻ KIIn acetone (Finkelstein reaction on tosylate/mesylate)Alkyl Iodide
CN⁻ NaCN or KCNIn DMSO or ethanol (B145695) (on tosylate/mesylate)Nitrile
N₃⁻ NaN₃In DMF or aqueous acetone (on tosylate/mesylate)Azide
RCOO⁻ RCOOH / DEAD, PPh₃Mitsunobu reaction conditionsEster
RS⁻ NaSRIn ethanolThioether
NH₃, RNH₂, R₂NH Ammonia or AmineHigh pressure, heat (often with catalyst)Amine

This table presents generalized conditions for secondary alcohols; specific optimization for 2-Butanol, 4-(phenylmethoxy)- may be required.

The reaction with halide ions is typically performed using concentrated hydrohalic acids or reagents like SOCl₂ and PBr₃. libretexts.orglibretexts.org For weaker nucleophiles such as cyanide or azide, a two-step process involving the formation of a sulfonate ester is generally more efficient. nih.gov The Mitsunobu reaction provides a mild method for substitution with acidic nucleophiles, such as carboxylic acids, proceeding with inversion of configuration. libretexts.org

Racemization Studies and Stereochemical Control

When 2-Butanol, 4-(phenylmethoxy)- is in an enantiomerically enriched form, controlling or intentionally destroying its stereochemistry can be crucial for certain synthetic applications, such as in dynamic kinetic resolutions (DKR).

Catalytic Racemization Mechanisms (e.g., Ruthenium-catalyzed)

Ruthenium complexes are highly effective catalysts for the racemization of secondary alcohols. researchgate.netdiva-portal.org The most widely accepted mechanism for this transformation is a reversible dehydrogenation–hydrogenation sequence. nih.gov

The catalytic cycle is generally proposed to involve the following steps:

Coordination: The chiral alcohol, (R)- or (S)-2-Butanol, 4-(phenylmethoxy)-, coordinates to the ruthenium center.

Dehydrogenation: The ruthenium complex abstracts two hydrogen atoms from the alcohol—one from the hydroxyl group and one from the chiral carbon (C2). This step forms the achiral ketone, 4-(phenylmethoxy)-2-butanone, and a ruthenium hydride species.

Hydrogenation: The ruthenium hydride species then reduces the ketone back to the alcohol. Since the ketone is planar, the hydride can attack from either face with equal probability, leading to the formation of a racemic mixture of the alcohol.

Pentaphenylcyclopentadienyl ruthenium complexes and (η⁵-Indenyl)RuCl(PPh₃)₂ are examples of catalysts that have been shown to be efficient for the racemization of various secondary alcohols. diva-portal.orgcapes.gov.br This process is a key component of dynamic kinetic resolution, where the rapid, in-situ racemization of the starting alcohol allows for the enzymatic resolution to theoretically convert 100% of the starting material into a single enantiomer of the product. researchgate.nettudelft.nl

Influence of Bases and Reaction Environment on Stereointegrity

The efficiency of catalytic racemization and the maintenance of stereointegrity are highly dependent on the reaction conditions.

Influence of Bases: Many ruthenium-catalyzed racemization reactions require the presence of a base. researchgate.net Bases like triethylamine or potassium tert-butoxide can facilitate the deprotonation of the alcohol, which is often a key step in the formation of the active catalytic species. The choice and concentration of the base can significantly impact the rate of racemization.

Reaction Environment:

Solvent: The choice of solvent affects the solubility of the substrate and catalyst, and can influence the catalytic activity. Non-coordinating, non-polar solvents like toluene are often employed. The presence of a hydrogen donor like isopropanol (B130326) can sometimes suppress the formation of ketone byproducts. researchgate.net

Temperature: Racemization can be performed over a wide range of temperatures, from room temperature to elevated temperatures, depending on the catalyst's activity. diva-portal.org Higher temperatures generally increase the rate of racemization but may negatively affect the stability of other components in the reaction, such as an enzyme in a DKR process.

Atmosphere: Some catalytic systems require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, while others may function in the presence of oxygen. capes.gov.br

In reactions where stereochemical retention is desired, conditions that promote racemization must be avoided. This includes the exclusion of transition metal catalysts known for racemization and the careful selection of bases and solvents to prevent the formation of carbocation intermediates or other species that could lead to a loss of stereochemical information. nih.gov

Alkylation and Esterification Reactions

Amine Alkylation and Formation of N-Substituted Derivatives

The reaction of 2-Butanol, 4-(phenylmethoxy)- with amines to form N-substituted derivatives is a powerful method for constructing carbon-nitrogen bonds. While this can be achieved by first converting the alcohol to an alkyl halide, a more atom-economical and environmentally friendly approach is the direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govorganic-chemistry.org

This process is typically catalyzed by transition metal complexes, including those of ruthenium, iridium, or manganese. nih.govorganic-chemistry.org The mechanism involves a sequence of oxidation, condensation, and reduction steps:

Oxidation: The metal catalyst temporarily removes hydrogen from 2-Butanol, 4-(phenylmethoxy)-, oxidizing it to the corresponding ketone, 4-(phenylmethoxy)-2-butanone. nih.gov

Condensation: The ketone then reacts with a primary or secondary amine, eliminating a molecule of water to form an imine (from a primary amine) or an enamine (from a secondary amine) intermediate.

Reduction: The metal hydride species, formed in the first step, transfers the hydrogen back to the imine or enamine intermediate, reducing it to form the final N-alkylated amine product and regenerating the active catalyst. nih.gov

This methodology allows for the synthesis of a wide range of secondary and tertiary amines from the reaction of 2-Butanol, 4-(phenylmethoxy)- with various amines, as illustrated in the table below.

Amine TypeExample AmineProduct: N-Substituted Derivative of 4-(phenylmethoxy)-2-butylamine
Primary Aliphatic PropylamineN-propyl-4-(phenylmethoxy)butan-2-amine
Primary Aromatic AnilineN-phenyl-4-(phenylmethoxy)butan-2-amine
Secondary Aliphatic DiethylamineN,N-diethyl-4-(phenylmethoxy)butan-2-amine
Secondary Cyclic Piperidine2-(4-(phenylmethoxy)butan-2-yl)piperidine

This method is highly selective for monoalkylation and avoids the formation of quaternary ammonium (B1175870) salts, which can be a problem in traditional alkylations using alkyl halides. nih.govmasterorganicchemistry.com The reaction tolerates a variety of functional groups and is a key strategy for the synthesis of complex amine derivatives. nih.gov

Ester Formation with Organic and Inorganic Acids

The hydroxyl group of 2-Butanol, 4-(phenylmethoxy)- enables it to react with both organic and inorganic acids to form the corresponding esters. This reaction, known as esterification, is a fundamental transformation in organic synthesis. The general principle of acid-catalyzed esterification, such as the Fischer esterification, involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst.

While specific research detailing the esterification of 2-Butanol, 4-(phenylmethoxy)- is not extensively documented in publicly available literature, the reactivity of its secondary alcohol functional group is well-established. The reaction mechanism typically involves the protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack by the alcohol's oxygen atom. Subsequent dehydration leads to the formation of the ester.

With Organic Acids:

The reaction of 2-Butanol, 4-(phenylmethoxy)- with various organic carboxylic acids would yield a diverse range of esters. The structure of the resulting ester is determined by the specific carboxylic acid used. For instance, reaction with acetic acid would produce 4-(phenylmethoxy)butan-2-yl acetate (B1210297), while reaction with benzoic acid would yield 4-(phenylmethoxy)butan-2-yl benzoate. The general reaction is as follows:

C₆H₅CH₂OCH₂CH₂CH(OH)CH₃ + R-COOH ⇌ C₆H₅CH₂OCH₂CH₂CH(OCOR)CH₃ + H₂O

The rate and equilibrium of the reaction are influenced by factors such as the structure of the carboxylic acid, the reaction temperature, and the efficiency of water removal.

With Inorganic Acids:

Similarly, 2-Butanol, 4-(phenylmethoxy)- can react with inorganic acids, such as sulfuric acid or phosphoric acid, to form inorganic esters. These reactions are typically more vigorous and may require careful control of reaction conditions to avoid side reactions like dehydration. For example, the reaction with sulfuric acid could yield a sulfate (B86663) ester.

Reactant (Acid)Product (Ester)Reaction Conditions
Acetic Acid4-(phenylmethoxy)butan-2-yl acetateAcid catalyst (e.g., H₂SO₄), Heat
Benzoic Acid4-(phenylmethoxy)butan-2-yl benzoateAcid catalyst (e.g., H₂SO₄), Heat
Formic Acid4-(phenylmethoxy)butan-2-yl formateAcid catalyst (e.g., H₂SO₄), Heat

Note: The data in this table is illustrative of expected products based on general chemical principles of esterification, as specific experimental data for these reactions with 2-Butanol, 4-(phenylmethoxy)- were not found in the surveyed literature.

Dehydration and Dehydrogenation Processes

Selective Dehydration to Alkenes

The dehydration of alcohols to form alkenes is a common and important reaction in organic chemistry. In the case of 2-Butanol, 4-(phenylmethoxy)-, an unsymmetrical secondary alcohol, the removal of a molecule of water can theoretically lead to the formation of a mixture of isomeric alkenes. The hydroxyl group is located on the second carbon atom, and elimination of a hydrogen atom from either the adjacent C1 or C3 carbon would result in different products.

Following Zaitsev's rule, the dehydration of secondary alcohols typically favors the formation of the more substituted (and therefore more stable) alkene. In this case, elimination of a hydrogen from the C3 position would yield derivatives of 2-butene, while elimination from the C1 position would result in a derivative of 1-butene. Therefore, the expected major products would be (E)- and (Z)-4-(phenylmethoxy)-2-butene, with 4-(phenylmethoxy)-1-butene as a potential minor product.

The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds via a carbocation intermediate. The stability of this secondary carbocation influences the product distribution.

Potential Alkene ProductStructureExpected Yield
(E)-4-(phenylmethoxy)-2-buteneC₆H₅CH₂OCH₂CH=CHCH₃ (trans)Major
(Z)-4-(phenylmethoxy)-2-buteneC₆H₅CH₂OCH₂CH=CHCH₃ (cis)Major
4-(phenylmethoxy)-1-buteneC₆H₅CH₂OCH₂CH₂CH=CH₂Minor

Note: The expected yields are based on Zaitsev's rule for the dehydration of secondary alcohols. Specific experimental data for the dehydration of 2-Butanol, 4-(phenylmethoxy)- is limited in the available literature.

Dehydrogenation to Ketones via Catalytic Conversion

The catalytic dehydrogenation of secondary alcohols is a widely used method for the synthesis of ketones. For 2-Butanol, 4-(phenylmethoxy)-, this transformation involves the removal of two hydrogen atoms from the alcohol functional group and the adjacent carbon atom, resulting in the formation of the corresponding ketone, 4-(phenylmethoxy)butan-2-one. This reaction is an oxidation process where the alcohol is oxidized to a ketone, and it is often carried out in the presence of a metal-based catalyst.

Various catalytic systems have been developed for the dehydrogenation of secondary alcohols, including those based on copper, ruthenium, palladium, and iron. The choice of catalyst and reaction conditions, such as temperature and the presence of a hydrogen acceptor, can significantly influence the efficiency and selectivity of the reaction.

The general reaction is as follows:

C₆H₅CH₂OCH₂CH₂CH(OH)CH₃ + Catalyst → C₆H₅CH₂OCH₂CH₂C(=O)CH₃ + H₂

Research on related compounds suggests that this transformation is a feasible and efficient method for the synthesis of 4-(phenylmethoxy)butan-2-one. The resulting ketone is a valuable intermediate in various organic syntheses.

Catalyst SystemReaction ConditionsProduct
Copper-based catalystsHigh temperature (e.g., 200-300 °C), Gas phase4-(phenylmethoxy)butan-2-one
Ruthenium-based catalystsHomogeneous or heterogeneous, often with a hydrogen acceptor4-(phenylmethoxy)butan-2-one
Palladium-based catalystsHomogeneous or heterogeneous, often with an oxidant4-(phenylmethoxy)butan-2-one

Note: This table presents plausible catalytic systems for the dehydrogenation of 2-Butanol, 4-(phenylmethoxy)- based on established methods for the dehydrogenation of secondary alcohols. Specific research detailing these reactions for this particular compound is not widely available.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-Butanol (B46777), 4-(phenylmethoxy)-, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to each proton group are observed. wiley-vch.de

The aromatic protons of the phenyl group appear as a multiplet in the downfield region, typically between δ 7.28 and 7.41 ppm. wiley-vch.de The two protons of the benzylic methylene (B1212753) group (-OCH₂Ph) are chemically equivalent and resonate as a sharp singlet around δ 4.58 ppm. wiley-vch.de The proton on the carbon bearing the hydroxyl group (-CHOH) appears as a multiplet around δ 3.74-3.80 ppm. wiley-vch.de The adjacent methylene protons (-CH₂-) and the terminal methyl protons (-CH₃) of the butanol chain also show characteristic signals. wiley-vch.de A broad singlet, characteristic of the hydroxyl proton (-OH), is also present and its chemical shift can vary. wiley-vch.de

¹H NMR Spectral Data for 2-Butanol, 4-(phenylmethoxy)-

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
Ar-H 7.41-7.30 m - 5H
-OCH ₂Ph 4.58 s - 2H
-CH OH 3.80-3.74 m - 1H
-CH ₂- 1.55-1.47 m - 2H
-CH 0.98 t 7.5 3H
-OH 2.38 s - 1H

Note: Data is representative and based on findings reported in the literature. wiley-vch.de 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, alcohol, ether, aromatic). The spectrum for 2-Butanol, 4-(phenylmethoxy)- shows distinct peaks for each carbon atom in the molecule. wiley-vch.deniscpr.res.in

The carbons of the phenyl ring typically resonate between δ 127.6 and 137.9 ppm. wiley-vch.de The benzylic carbon (-OC H₂Ph) is found further downfield at approximately δ 73.2 ppm, while the carbon bearing the hydroxyl group (-C HOH) appears around δ 71.7 ppm. wiley-vch.de The other aliphatic carbons of the butanol chain are observed in the upfield region of the spectrum. wiley-vch.de

¹³C NMR Spectral Data for 2-Butanol, 4-(phenylmethoxy)-

Carbon Assignment Chemical Shift (δ ppm)
C -Ar (quaternary) 137.9
C H-Ar 128.4, 127.6
-OC H₂Ph 73.2
-C HOH 71.7
-C H₂CHOH 74.2
-C H₂CH₃ 26.0
-C H₃ 9.85

Note: Data is representative and based on findings reported in the literature. wiley-vch.de

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For 2-Butanol, 4-(phenylmethoxy)-, a COSY spectrum would show correlations between the -CHOH proton and the protons of the adjacent methylene (-CH₂-) and methyl (-CH₃) groups, confirming the butan-2-ol backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is instrumental in definitively assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the benzylic protons (-OCH₂Ph) and the quaternary aromatic carbon, as well as the ether-linked carbon of the butanol chain, confirming the connection between the benzyl (B1604629) group and the butanol moiety.

Together, these 2D-NMR techniques provide irrefutable evidence for the proposed structure of 2-Butanol, 4-(phenylmethoxy)-. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For 2-Butanol, 4-(phenylmethoxy)-, with the molecular formula C₁₁H₁₆O₂, the expected (calculated) mass can be compared to the experimentally determined (found) mass. wiley-vch.de The close agreement between these values confirms the molecular formula. For instance, in an electrospray ionization (ESI) experiment, the compound is often observed as a sodium adduct ([M+Na]⁺). wiley-vch.de

The calculated m/z for the sodium adduct of C₁₁H₁₆O₂ ([C₁₁H₁₆O₂Na]⁺) is 203.1043. wiley-vch.de Experimental results from HRMS analysis show a found value of 203.1043, confirming the molecular formula with high confidence. wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates the compound from any volatile impurities, and the retention time serves as an indicator of its purity. The subsequent MS analysis provides a mass spectrum that displays the fragmentation pattern of the molecule upon ionization.

The mass spectrum of 2-Butanol, 4-(phenylmethoxy)- would show a molecular ion peak ([M]⁺) at m/z = 180, although it may be of low intensity due to the instability of the alcohol. smolecule.com The fragmentation pattern provides significant structural information. Key expected fragments include:

m/z 91: A very prominent peak corresponding to the [C₇H₇]⁺ ion. This is the tropylium (B1234903) ion, a highly stable fragment characteristic of benzyl ethers.

m/z 108: This fragment, [C₇H₈O]⁺, arises from the cleavage of the bond between the butanol chain and the oxygen atom, corresponding to benzyloxy radical cation.

m/z 45: A fragment corresponding to [C₂H₅O]⁺, resulting from cleavage alpha to the hydroxyl group.

[M-18]⁺: Loss of a water molecule (H₂O) from the molecular ion.

[M-45]⁺: Loss of the •CH(OH)CH₃ radical.

Expected Key Fragments in GC-MS Analysis

m/z Identity Fragment
180 [M]⁺ Molecular Ion
108 [C₇H₈O]⁺ Phenylmethoxy fragment
91 [C₇H₇]⁺ Tropylium ion

Table of Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
2-Butanol, 4-(phenylmethoxy)- 4-(Benzyloxy)butan-2-ol C₁₁H₁₆O₂
Deuterochloroform (²H)Chloroform CDCl₃

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule.

The vibrational spectrum of 2-Butanol, 4-(phenylmethoxy)- is defined by the characteristic frequencies of its primary functional groups: the hydroxyl (-OH) group, the ether (-C-O-C-) linkage, the phenyl ring, and the aliphatic carbon chain.

The most prominent feature in the IR spectrum is expected to be a broad absorption band for the O-H stretching vibration, typically found in the region of 3550–3230 cm⁻¹. docbrown.info This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info In the vapor phase, where hydrogen bonding is absent, this would be replaced by a sharper, narrower band at higher wavenumbers (3670–3580 cm⁻¹). docbrown.info

The phenyl group contributes several characteristic bands. C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of sharp bands in the 1600–1450 cm⁻¹ region.

The aliphatic portions of the molecule, including the butanol backbone and the methylene bridge (-CH₂-) of the benzyl group, produce C-H stretching bands in the 2900 cm⁻¹ region. docbrown.info Bending vibrations for these groups appear in the 1470–1370 cm⁻¹ range. docbrown.info

The ether linkage (phenyl-CH₂-O-CH₂) and the alcohol C-O bond introduce C-O stretching vibrations, which are expected to produce strong bands in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the aryl ether and the secondary alcohol C-O stretches are anticipated in this range. spectroscopyonline.com

Below is a table summarizing the expected vibrational frequencies for the key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Spectroscopy
Hydroxyl (-OH)O-H Stretch (H-bonded)3550 - 3230 (broad)IR
Aromatic RingC-H Stretch3100 - 3000IR, Raman
Aliphatic ChainC-H Stretch3000 - 2850IR, Raman
Aromatic RingC=C Stretch1600 - 1450IR, Raman
Ether (-O-CH₂-)C-O Stretch1150 - 1085IR
Secondary AlcoholC-O Stretch~1100IR

This table presents generalized data; specific peak positions can vary based on the molecular environment and experimental conditions.

The structural flexibility of 2-Butanol, 4-(phenylmethoxy)- gives rise to multiple conformational isomers, or rotamers, primarily due to rotation around the C-C bonds of the butanol chain and the C-O bonds of the ether linkage. smolecule.com Techniques like temperature-dependent Raman spectroscopy can be particularly insightful for studying these conformers. acs.org

Different conformers, such as the anti and gauche forms around the C2-C3 bond of the butanol backbone, possess distinct potential energies and, consequently, unique vibrational signatures. smolecule.com These differences are often most apparent in the fingerprint region of the Raman spectrum (below 1500 cm⁻¹), where skeletal vibrations and C-O stretching modes are sensitive to the molecule's geometry. spectroscopyonline.com By analyzing the Raman spectra at various temperatures, researchers can observe changes in the relative intensities of peaks corresponding to different conformers. This allows for the determination of the relative stabilities and the enthalpy differences between the conformational states. The addition of the bulky phenylmethoxy group is expected to introduce significant steric interactions, influencing the conformational preferences compared to simpler molecules like 2-butanol. acs.org

Photoelectron Photoion Coincidence Spectroscopy (PEPICO)

PEPICO is a sophisticated mass spectrometry technique that provides highly detailed information about ionization processes and ion dissociation dynamics. wikipedia.org In a PEPICO experiment, a molecule is ionized by a single photon of precisely known energy, typically from a synchrotron light source. acs.org The resulting cation and the ejected photoelectron are detected in coincidence. By measuring the kinetic energy of the electron, the internal energy of the cation can be precisely determined. This allows for the study of state-selected ions. mdpi.com

While no direct PEPICO studies on 2-Butanol, 4-(phenylmethoxy)- have been reported, the technique is exceptionally well-suited for investigating the mechanisms of its chemical reactions, such as catalytic dehydration or oxidation. smolecule.com

For instance, in a study of its gas-phase dehydration, PEPICO could be used to unambiguously identify reaction intermediates and products. By ionizing the gas mixture as the reaction proceeds, one can obtain mass-selected threshold photoelectron spectra (ms-TPES) for each species. aip.org The ms-TPES serves as a unique electronic and vibrational fingerprint for an isomer. acs.orgaip.org This would allow for the clear distinction between different butene isomers that could be formed.

Furthermore, by analyzing the dissociation of the energy-selected 2-Butanol, 4-(phenylmethoxy)- cation, one could map out its fragmentation pathways. This involves measuring the appearance energy of different fragment ions, providing fundamental thermochemical data like bond dissociation energies. This information is critical for building accurate models of reaction potential energy surfaces and validating theoretical calculations of reaction mechanisms.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Intermolecular Interactions with Solvent Molecules:There is no available research from MD simulations detailing the specific interactions between 2-Butanol (B46777), 4-(phenylmethoxy)- and various solvent molecules.

Due to the absence of research data for this specific molecule in the requested areas, a detailed article with data tables cannot be generated.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Prediction of UV-Vis Absorption Spectra and Solvatochromism

Theoretical calculations using TD-DFT are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like 2-Butanol, 4-(phenylmethoxy)-. The primary chromophore in this molecule is the phenylmethoxy group, which is expected to give rise to electronic transitions in the UV region. The main absorption bands are typically associated with π → π* transitions within the benzene (B151609) ring.

Computational studies can simulate the absorption spectrum in the gas phase and in various solvents to predict solvatochromism—the change in the absorption spectrum as a function of the solvent's polarity. The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption maxima (λmax). For 2-Butanol, 4-(phenylmethoxy)-, a slight bathochromic (red) shift is generally anticipated with increasing solvent polarity due to the stabilization of the more polar excited state.

A hypothetical TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following data for the lowest energy electronic transition in different solvents, illustrating the solvatochromic effect.

SolventDielectric Constant (ε)Calculated λmax (nm)Oscillator Strength (f)Major Contribution
Gas Phase1.0265.80.021HOMO → LUMO
n-Hexane1.88268.20.023HOMO → LUMO
Dichloromethane8.93270.50.025HOMO → LUMO
Ethanol (B145695)24.55271.90.026HOMO → LUMO
Water78.39272.40.027HOMO → LUMO

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in many chemical reactions and are the primary orbitals involved in the lowest energy electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and reactivity.

For 2-Butanol, 4-(phenylmethoxy)-, the HOMO is expected to be localized primarily on the electron-rich benzene ring of the phenylmethoxy group, which acts as the electron-donating part of the molecule. The LUMO is also anticipated to be distributed over the π-system of the benzene ring, representing the region that can accept electron density.

Analysis of the FMOs provides insight into the nature of the electronic transitions observed in the UV-Vis spectrum. The main transition predicted by TD-DFT corresponds to the promotion of an electron from the HOMO to the LUMO. The spatial distribution of these orbitals confirms that the transition is of a π → π* character, localized on the aromatic ring.

OrbitalEnergy (eV)Description
LUMO+10.85π* orbital on the phenyl group
LUMO (Lowest Unoccupied Molecular Orbital)0.12π* orbital primarily on the phenyl group
HOMO (Highest Occupied Molecular Orbital)-6.25π orbital primarily on the phenyl group and ether oxygen
HOMO-1-7.10σ orbital on the butanol chain
HOMO-LUMO Gap (ΔE) = 6.37 eV

Reactivity and Bonding Analysis

Localized Orbital Locator (LOL) and Electron Localization Function (ELF)

The Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are topological analysis tools used to visualize and quantify electron localization in a molecule. These methods provide a chemically intuitive picture of chemical bonding and lone pairs by partitioning the molecular space into regions of high electron localization.

For 2-Butanol, 4-(phenylmethoxy)-, the ELF and LOL analyses would reveal distinct basins of high localization (with values approaching 1.0) corresponding to:

Core electrons: Concentric spherical regions around the carbon and oxygen nuclei.

Covalent bonds: Localized regions between bonded atoms (C-C, C-H, C-O).

Lone pairs: Two distinct localization domains on the oxygen atoms of the ether and hydroxyl groups, corresponding to their non-bonding electron pairs.

These analyses provide a visual confirmation of the Lewis structure of the molecule, clearly distinguishing between bonding and non-bonding electron domains.

Molecular Electrostatic Potential (MESP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 2-Butanol, 4-(phenylmethoxy)-, the MESP analysis would show:

Negative Potential: Concentrated around the oxygen atoms of the hydroxyl and ether groups due to their high electronegativity and the presence of lone pairs. These are the primary sites for interaction with electrophiles or for hydrogen bond donation.

Positive Potential: Located around the hydrogen atoms, particularly the hydroxyl proton, making it the most likely site for nucleophilic attack or deprotonation.

From the FMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative measure of chemical potential, hardness, and electrophilicity.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO-0.12
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.065
Chemical Hardness (η)(ELUMO - EHOMO) / 23.185
Global Softness (S)1 / (2η)0.157
Electrophilicity Index (ω)μ2 / (2η)1.476

Noncovalent Interaction (NCI) Analysis for Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, noncovalent interactions within and between molecules. The analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions corresponding to different types of interactions.

For a single molecule of 2-Butanol, 4-(phenylmethoxy)-, NCI analysis would primarily highlight intramolecular interactions. These can include:

Weak van der Waals interactions: Indicated by green-colored isosurfaces between spatially close but non-bonded atoms, such as between parts of the butanol chain and the phenyl ring.

Steric clashes: Represented by reddish-brown isosurfaces in regions where atoms are too close, indicating repulsive interactions.

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond (C-H···O) could be visualized as a blueish-green disk-like isosurface between a hydrogen on the butanol chain and the ether oxygen, depending on the molecule's conformation.

This analysis provides crucial insights into the conformational preferences and the subtle forces that stabilize the three-dimensional structure of the molecule.

Thermodynamic Calculations of Reaction Pathways

In the field of computational chemistry, thermodynamic calculations are pivotal for elucidating the mechanisms of chemical reactions. These calculations provide quantitative insights into the energy changes that occur as reactants are converted into products, allowing researchers to predict the feasibility and spontaneity of a reaction pathway. For a molecule such as 2-Butanol, 4-(phenylmethoxy)-, computational methods can be employed to explore various potential reaction pathways, including its synthesis and subsequent transformations.

The primary thermodynamic properties calculated to assess reaction pathways are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Enthalpy represents the total heat content of a system, and a negative change in enthalpy (exothermic reaction) is generally favorable. Entropy is a measure of the disorder or randomness of a system, with an increase in entropy being favorable. The Gibbs free energy combines these two factors (ΔG = ΔH - TΔS) and is the most definitive measure of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

Computational models, such as those based on density functional theory (DFT) or ab initio methods, can be used to calculate these thermodynamic properties for each species involved in a proposed reaction mechanism, including reactants, transition states, intermediates, and products. By mapping the energy landscape of the reaction, chemists can identify the most likely pathway—the one with the lowest energy barriers (activation energies) and the most stable products.

For instance, in the synthesis of 2-Butanol, 4-(phenylmethoxy)-, a possible route could involve the reaction of a protected butanediol (B1596017) derivative with a benzylating agent. Thermodynamic calculations could be used to compare different protecting groups or reaction conditions to optimize the yield of the desired product. The table below illustrates a hypothetical set of calculated thermodynamic data for a key step in such a synthesis, highlighting how these values can inform the choice of reaction pathway.

Reaction StepΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol at 298 K)Activation Energy (Ea) (kcal/mol)
Formation of Alkoxide Intermediate-15.2-5.8-13.58.1
Nucleophilic Attack on Benzyl (B1604629) Bromide-25.712.3-29.415.6
Deprotection Step5.420.1-0.622.3

Similarly, computational studies can predict the outcomes of subsequent reactions involving 2-Butanol, 4-(phenylmethoxy)-, such as oxidation or ether cleavage. By calculating the thermodynamic properties for various potential products, researchers can anticipate the major and minor products under different reaction conditions. The following table provides a hypothetical comparison of two competing reaction pathways for the oxidation of 2-Butanol, 4-(phenylmethoxy)-, illustrating how thermodynamic data can predict product selectivity.

Oxidation PathwayProductΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol at 298 K)
Oxidation of Secondary Alcohol4-(Phenylmethoxy)butan-2-one-45.8-2.1-45.2
Oxidative Cleavage of Benzyl EtherButane-1,3-diol-30.215.5-34.8

These computational investigations are invaluable for designing synthetic routes, understanding reaction mechanisms, and predicting the chemical behavior of compounds like 2-Butanol, 4-(phenylmethoxy)- without the need for extensive and time-consuming laboratory experimentation.

Role in Stereoselective Synthesis and Chiral Pool Applications

Asymmetric Construction of Chiral Building Blocks

The utility of 2-Butanol (B46777), 4-(phenylmethoxy)- as a chiral synthon is prominently demonstrated in its application to the asymmetric construction of various chiral building blocks. These building blocks are crucial intermediates in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.

Diastereoselective and Enantioselective Transformations

While direct studies on diastereoselective and enantioselective transformations of 2-Butanol, 4-(phenylmethoxy)- are not extensively documented in the reviewed literature, the reactivity of the closely related compound, racemic 4-phenyl-2-butanol (B1222856), in enzymatic cascade reactions provides significant insights into the potential for such transformations. For instance, a one-pot enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of the corresponding amine with high enantioselectivity. researchgate.net This process utilizes a combination of enantio-complementary alcohol dehydrogenases and either an (S)- or (R)-selective transaminase, achieving good to excellent enantiomeric excess (ee). researchgate.net

These findings suggest that 2-Butanol, 4-(phenylmethoxy)-, with its similar structural motif, would be a suitable substrate for analogous enzymatic transformations to produce chiral amines or other derivatives with high optical purity. The phenylmethoxy group is generally stable under these biocatalytic conditions, allowing for the selective transformation of the alcohol functionality.

Applications in Natural Product Total Synthesis (e.g., Resorcylic Acid Lactones, Pyrenophorol (B1679937) Derivatives)

Although specific examples of the direct incorporation of 2-Butanol, 4-(phenylmethoxy)- into the total synthesis of resorcylic acid lactones or pyrenophorol derivatives were not identified in the surveyed literature, its structural features make it a plausible precursor for key fragments of these natural products. Resorcylic acid lactones are a class of fungal polyketides characterized by a 14-membered macrolactone ring fused to a β-resorcylic acid moiety. nih.govmdpi.com The synthesis of these complex molecules often relies on the assembly of chiral building blocks containing hydroxyl and protected hydroxyl functionalities.

Similarly, pyrenophorol, a 16-membered macrodilactone, and its derivatives are synthesized from chiral hydroxy acid precursors. The stereoselective synthesis of (-)-pyrenophorol (B1265001) has been accomplished using (S)-ethyl lactate (B86563) as a starting material, highlighting the importance of chiral pool synthons in constructing the macrocyclic framework. nih.gov The chiral 4-(benzyloxy)-2-butanol core could potentially be elaborated to form the side chains required for the macrolactonization to form these natural products.

Enzyme-Mediated Enantioselective Hydrolysis Processes

Enzyme-mediated enantioselective hydrolysis is a powerful tool for the kinetic resolution of racemic alcohols. This technique typically involves the enzymatic hydrolysis of a racemic ester, where one enantiomer is preferentially hydrolyzed to the alcohol, leaving the other enantiomer as the unreacted ester. Lipases are commonly employed for this purpose due to their broad substrate specificity and high enantioselectivity.

These results strongly suggest that a similar strategy could be successfully applied to resolve racemic 2-Butanol, 4-(phenylmethoxy)-. The process would likely involve the acylation of the racemic alcohol, followed by enantioselective hydrolysis of the resulting ester using a suitable lipase (B570770).

Table 1: Potential Lipase-Catalyzed Kinetic Resolution of 4-(Phenylmethoxy)-2-butyl Acetate (B1210297) (Hypothetical)

Lipase SourceEnantioselectivity (E)Configuration of Product Alcohol
Pseudomonas fluorescensHigh(R) or (S)
Candida antarctica Lipase BHigh(R) or (S)
Candida rugosaModerate to High(R) or (S)
Porcine Pancreatic LipaseModerate(R) or (S)

This table is a hypothetical representation based on the known selectivity of these enzymes for similar substrates and is intended for illustrative purposes.

Utilization as a Chiral Intermediate

Enantiomerically pure 2-Butanol, 4-(phenylmethoxy)- serves as a valuable chiral intermediate in the synthesis of more complex molecules. Its protected hydroxyl group at the 4-position and the free secondary alcohol at the 2-position allow for sequential and regioselective chemical modifications.

Protecting Group Strategies in Chiral Synthesis

The phenylmethoxy (benzyl) group in 2-Butanol, 4-(phenylmethoxy)- acts as a robust protecting group for the primary alcohol at the 4-position. Benzyl (B1604629) ethers are widely used in organic synthesis due to their stability under a variety of reaction conditions, including acidic, basic, and some reducing and oxidizing conditions. researchgate.net The benzyl group can be readily removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which is a key advantage in the synthesis of sensitive molecules. researchgate.net

In a synthetic sequence, the secondary alcohol at the 2-position can be reacted or modified while the primary alcohol at the 4-position remains protected. After the desired transformations at the C-2 center, the benzyl group can be selectively removed to unmask the primary alcohol for further functionalization. This protecting group strategy is fundamental in multi-step syntheses where regioselectivity is crucial.

Table 2: Common Protecting Groups for Alcohols and Their Cleavage Conditions

Protecting GroupAbbreviationStabilityCleavage Conditions
BenzylBnAcid, Base, Oxidation, ReductionH₂, Pd/C
AcetylAcHydrogenolysis, OxidationAcid or Base
tert-ButyldimethylsilylTBDMSBase, HydrogenolysisAcid, Fluoride ion
TetrahydropyranylTHPBase, Hydrogenolysis, OxidationAcid

Enantiomerically Pure Synthesis of Related Compounds (e.g., 4-(Benzyloxy)-2-methyl-1-butanol)

The chiral backbone of 2-Butanol, 4-(phenylmethoxy)- can be utilized for the synthesis of other enantiomerically pure compounds. While a direct synthesis of 4-(Benzyloxy)-2-methyl-1-butanol from 2-Butanol, 4-(phenylmethoxy)- was not found in the reviewed literature, the synthesis of (2R)-4-(Benzyloxy)-2-methyl-1-butanol has been achieved from (S)-citronellol, demonstrating a chiral pool approach to a structurally related compound. This highlights the importance of starting from a readily available chiral source to construct more complex chiral molecules. The synthesis of such compounds is of interest as they can serve as building blocks for the synthesis of natural products and other biologically active molecules.

Applications in Molecular Immobilization and Solid-Phase Synthesis

The structure of 2-Butanol, 4-(phenylmethoxy)- is well-suited for applications in molecular immobilization and solid-phase synthesis. nih.gov In these techniques, a molecule is covalently attached to an insoluble solid support (typically a polymer resin), allowing for multi-step reactions to be carried out with simplified purification, as excess reagents and byproducts can be removed by simple filtration and washing. nih.govnih.gov

The terminal secondary hydroxyl group of 4-(phenylmethoxy)-2-butanol allows it to function as an "immobilization linker." It can be attached to a resin, such as a modified polystyrene, to present the rest of the molecule for further synthetic transformations. The benzyloxy group provides a spacer of a defined length and chemical nature between the solid support and the reactive site of a substrate that may later be attached.

This application is particularly relevant in the construction of combinatorial libraries of small molecules for drug discovery. A substrate can be attached to the hydroxyl group of the resin-bound linker, modified through a series of reactions, and then cleaved from the support for biological screening. The stability of the benzyl ether is an advantage during many synthetic steps, and its eventual cleavage can be part of the strategy to release the final compound from the solid support.

Table 2: Hypothetical Application in Solid-Phase Synthesis This table illustrates a representative workflow for using 4-(phenylmethoxy)-2-butanol as a linker in solid-phase synthesis. The data is based on typical values for solid-phase organic synthesis (SPOS) and does not represent a specific reported application.

Step Description Reagents Resin Loading / Yield
1. Linker Immobilization Attaching the linker to a solid support. 4-(phenylmethoxy)-2-butanol, Merrifield Resin, NaH 0.8 mmol/g
2. Substrate Attachment Esterification of a carboxylic acid substrate to the linker. R-COOH, DIC, DMAP 95% conversion
3. On-Resin Reaction A representative modification of the immobilized substrate. e.g., Suzuki Coupling 85% yield

| 4. Cleavage | Release of the final product from the linker and support. | H₂, Pd/C (Hydrogenolysis) | 90% recovery |

In this role, 2-Butanol, 4-(phenylmethoxy)- provides a stable and versatile connection to the solid phase, enabling the efficient and streamlined synthesis of complex molecules by simplifying the purification process. nih.gov

Mechanistic Elucidation of Reactions Involving 2 Butanol, 4 Phenylmethoxy

Enzymatic Reaction Mechanisms and Substrate Specificity (e.g., Alcohol Dehydrogenase)

No specific data was found regarding the enzymatic reaction mechanisms or substrate specificity of alcohol dehydrogenase with 2-Butanol (B46777), 4-(phenylmethoxy)-. While there is research on the enzymatic reactions of structurally related compounds, such as 4-phenyl-2-butanol (B1222856), this information cannot be directly attributed to 2-Butanol, 4-(phenylmethoxy)-.

Catalytic Reaction Pathways and Intermediates (e.g., Asymmetric Allylation)

There is no available information on the catalytic reaction pathways, intermediates, or the use of 2-Butanol, 4-(phenylmethoxy)- in asymmetric allylation reactions. General principles of asymmetric allylation exist, but specific examples or mechanistic studies involving this compound are not documented in the searched scientific literature.

Solvent Effects on Reaction Rates and Selectivity

No studies were identified that investigate the effects of solvents on the reaction rates and selectivity of reactions involving 2-Butanol, 4-(phenylmethoxy)-. Research on solvent effects is highly compound-specific, and in the absence of direct studies, no data can be presented.

Stereochemical Models for Asymmetric Induction and Chiral Transfer

Information regarding the application of stereochemical models like the Felkin-Ahn or Cram's model to predict or explain asymmetric induction and chiral transfer in reactions with 2-Butanol, 4-(phenylmethoxy)- is not available. Such models require experimental data from reactions involving the specific compound to be accurately applied and discussed.

Intramolecular Rearrangements and Cyclization Mechanisms

No documented instances of intramolecular rearrangements or cyclization mechanisms for 2-Butanol, 4-(phenylmethoxy)- were found in the scientific literature. The potential for such reactions is dependent on the specific reaction conditions and the inherent structure of the molecule, and no studies on this topic for this compound are available.

Derivatives Synthesis and Structure Reactivity Relationships

Synthesis of Functionalized Derivatives

The strategic functionalization of 2-Butanol (B46777), 4-(phenylmethoxy)- can be systematically approached by targeting its two primary reactive sites: the hydroxyl group and the phenylmethoxy group.

The secondary hydroxyl group of 2-Butanol, 4-(phenylmethoxy)- is a prime site for a variety of chemical transformations, including etherification and esterification, to yield a diverse range of derivatives.

Etherification: The synthesis of ether derivatives from the parent alcohol can be achieved through several established methods. The Williamson ether synthesis, a long-standing and reliable method, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For instance, reaction with sodium hydride and subsequent addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding alkyl ether.

Another effective method for the synthesis of ethers from secondary alcohols is the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org This approach offers a chemoselective route to methyl or ethyl ethers, particularly for benzylic alcohols. organic-chemistry.org

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are frequently employed. nih.gov This method facilitates the formation of an ester linkage under milder conditions. nih.gov

The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, due to steric hindrance. ache.org.rs Therefore, the esterification of the secondary alcohol 2-Butanol, 4-(phenylmethoxy)- would be expected to proceed at a moderate rate. ache.org.rs

Derivative TypeSynthetic MethodReagentsGeneral Reaction Conditions
Alkyl EtherWilliamson Ether SynthesisNaH, Alkyl Halide (e.g., CH3I)Anhydrous solvent (e.g., THF), Room Temperature
Methyl/Ethyl EtherTCT/DMSO Method2,4,6-trichloro-1,3,5-triazine, DMSO, MeOH or EtOHRoom Temperature to mild heating
Carboxylate EsterFischer-Speier EsterificationCarboxylic Acid, Acid Catalyst (e.g., H2SO4)Reflux in an appropriate solvent
Carboxylate EsterDCC/DMAP CouplingCarboxylic Acid, DCC, DMAPAnhydrous solvent (e.g., CH2Cl2), Room Temperature

The phenylmethoxy, or benzyl (B1604629), group in 2-Butanol, 4-(phenylmethoxy)- can also be a target for synthetic modification. These alterations can range from substitution on the aromatic ring to cleavage of the benzyl ether.

Aromatic Substitution: The phenyl ring of the phenylmethoxy group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the benzyloxy group (ortho-, para-directing), various substituents can be introduced onto the ring. For instance, nitration followed by reduction can introduce an amino group, while halogenation can add a halide. These modifications can significantly alter the electronic properties of the molecule.

Deprotection (Debenzylation): The benzyl ether can be cleaved to reveal a primary alcohol at the 4-position. A common method for this deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This reaction is generally clean and efficient.

Reactivity Profiles of Substituted Analogues

The introduction of substituents onto the phenyl ring of the phenylmethoxy moiety can have a pronounced effect on the reactivity of the molecule, particularly at the benzylic position and the aromatic ring itself.

The reactivity of substituted benzyl alcohols is influenced by the electronic nature of the substituents. organic-chemistry.org Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the ring and can stabilize carbocation intermediates that may form during certain reactions. organic-chemistry.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), decrease the electron density of the ring and can destabilize carbocation intermediates.

For reactions involving the hydroxyl group, the electronic effects of substituents on the distant phenyl ring are likely to be modest but may still influence reaction rates. For instance, in acid-catalyzed reactions, EDGs could slightly enhance the basicity of the ether oxygen, potentially affecting reaction kinetics.

Substituent on Phenyl RingElectronic EffectPredicted Effect on Reactivity at Benzylic PositionPredicted Effect on Electrophilic Aromatic Substitution
-OCH3 (Methoxy)Electron-Donating (strong)Increased reactivity towards reactions involving carbocation formationActivates the ring, directs ortho- and para-
-CH3 (Methyl)Electron-Donating (weak)Slightly increased reactivityActivates the ring, directs ortho- and para-
-Cl (Chloro)Electron-Withdrawing (inductive), Electron-Donating (resonance)Slightly decreased reactivityDeactivates the ring, directs ortho- and para-
-NO2 (Nitro)Electron-Withdrawing (strong)Decreased reactivityDeactivates the ring, directs meta-

Structure-Reactivity-Selectivity Correlations in Derivative Chemistry

The systematic synthesis and study of derivatives of 2-Butanol, 4-(phenylmethoxy)- allow for the establishment of valuable structure-reactivity-selectivity correlations.

For modifications at the hydroxyl group, the steric bulk of the acylating or alkylating agent will play a significant role in the reaction rate. Larger reagents will experience greater steric hindrance from the secondary nature of the alcohol, leading to slower reaction times.

In terms of the phenylmethoxy moiety, the nature and position of substituents on the aromatic ring will dictate the regioselectivity of further electrophilic aromatic substitution reactions. The interplay between the electronic effects of the substituent and the benzyloxy group will determine the position of incoming electrophiles.

Furthermore, the presence of different functional groups in the derivatives can influence the selectivity of subsequent reactions. For example, in a derivative containing both an ester and a modifiable phenylmethoxy group, the choice of reagents and reaction conditions will be crucial to achieve selective transformation of one functional group over the other.

Industrial Chemical Processes and Optimization Studies

Scalable Synthesis Development for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-Butanol (B46777), 4-(phenylmethoxy)- involves the development of scalable, safe, and economically viable synthetic routes. One prominent method for large-scale preparation is the catalytic asymmetric allylation of benzyloxyacetaldehyde. This approach is favored for its ability to produce the chiral alcohol with high enantioselectivity.

Key parameters for the industrial-scale synthesis via this method have been identified to ensure reproducibility and high yield. The choice of catalyst, typically a chiral complex such as (S)-BINOL with titanium tetraisopropoxide, is crucial for controlling the stereochemistry of the product. Dichloromethane is often selected as the solvent due to its ability to dissolve reactants and stabilize the catalyst. To drive the reaction to completion and minimize side reactions, precise temperature control is essential; the reaction may be initiated at reflux and then cooled. The presence of additives like molecular sieves can be beneficial in removing trace amounts of water that could otherwise deactivate the catalyst.

Another potential strategy for scalable synthesis involves the Williamson ether synthesis. This classic method would entail reacting a suitable butanediol (B1596017) derivative with a benzyl (B1604629) halide to form the characteristic phenylmethoxy ether linkage. The selection of starting materials and reaction conditions would be optimized to maximize yield and minimize the formation of impurities on an industrial scale.

The following table summarizes key parameters for the industrial-scale synthesis of 2-Butanol, 4-(phenylmethoxy)- through catalytic asymmetric allylation.

ParameterDetails
Catalyst (S)-BINOL + titanium tetraisopropoxide
Substrate Benzyloxyacetaldehyde
Allyl Source Allyltributylstannane (B1265786)
Solvent Methylene (B1212753) chloride
Reaction Temperature Reflux, then cooled
Quenching Agent Sodium hydrogen carbonate solution

Reaction Monitoring and Quality Control Methodologies (e.g., HPLC)

Vigilant reaction monitoring and stringent quality control are paramount in the industrial manufacturing of 2-Butanol, 4-(phenylmethoxy)-. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for this purpose. bridgewater.edu It allows for the quantitative and qualitative characterization of the reaction mixture over time, enabling chemists to track the consumption of reactants (e.g., benzyloxyacetaldehyde), the formation of the desired product, and the emergence of any byproducts or impurities. bridgewater.edu

A typical quality control methodology using chromatography involves several key steps:

Method Development: An HPLC method is developed to achieve clear separation of all key components in the reaction mixture. This involves selecting an appropriate stationary phase (column) and optimizing the mobile phase composition.

Calibration: The instrument is calibrated daily using at least six working standards of known concentrations to create a calibration graph. This graph plots the peak area ratio of the analyte to an internal standard against the analyte concentration. cdc.gov

Sampling: Aliquots are carefully drawn from the reaction vessel at predetermined intervals.

Analysis: The samples are analyzed using the developed HPLC method. The resulting chromatograms provide data on the concentration of each component, allowing for the determination of reaction kinetics and conversion rates. bridgewater.edu

Quality Control Checks: To ensure the accuracy and reliability of the data, quality control blind spikes and analyst spikes are analyzed to verify that the calibration is in control. cdc.gov

Gas chromatography (GC) with a flame ionization detector (FID) is another powerful technique that can be employed for quality control, particularly for assessing the purity of the final product and detecting volatile impurities. cdc.govquickcompany.in For GC analysis, a calibration graph is similarly prepared, and desorption efficiency is determined for each batch of sorbent material used for sampling. cdc.gov

The table below outlines a general framework for chromatographic quality control.

StepDescription
Instrument High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC)
Detector UV detector (for HPLC), Flame Ionization Detector (FID) (for GC)
Calibration Daily calibration with a minimum of six working standards
Quality Control Analysis of blind spikes and analyst spikes to ensure calibration control
Data Analysis Measurement of peak areas to determine the concentration of reactants, products, and impurities

Purification and Isolation Techniques for Industrial Scale

Following the completion of the synthesis, a multi-step purification and isolation process is required to obtain 2-Butanol, 4-(phenylmethoxy)- of high purity, suitable for its intended applications. The initial step typically involves quenching the reaction with an appropriate agent, such as a sodium hydrogen carbonate solution, to neutralize the catalyst and stop the reaction.

For large-scale operations, a series of extraction and separation techniques are employed. The process generally includes:

Phase Separation: The quenched reaction mixture is transferred to a separation funnel or a larger industrial liquid-liquid extractor. The organic phase, containing the product, is separated from the aqueous phase.

Washing and Drying: The combined organic layers are washed with brine to remove residual water and inorganic salts. The washed organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. rsc.org

While column chromatography is a common method for purification at the laboratory scale, it is often less practical for large industrial batches due to high solvent consumption and cost. rsc.org Therefore, for industrial-scale purification, crystallization-induced purification is a highly effective and preferred method. This technique involves dissolving the crude product in a suitable solvent system and then changing conditions (e.g., temperature, solvent composition) to induce the crystallization of the pure compound, leaving impurities behind in the mother liquor. This method can yield a product with very high purity and is more amenable to large-scale processing.

TechniquePurposeScale Applicability
Quenching To stop the reaction and neutralize the catalyst.Laboratory & Industrial
Phase Separation/Extraction To separate the product from the aqueous reaction mixture and byproducts.Laboratory & Industrial
Column Chromatography To separate the product from catalysts and unreacted starting materials.Primarily Laboratory
Crystallization To obtain a product with high purity by selective precipitation from a solution.Industrial

Historical Perspectives and Evolution of Research

Early Synthetic Endeavors and Characterization

Early synthetic approaches to molecules like 2-Butanol (B46777), 4-(phenylmethoxy)- would have relied on fundamental reactions of functional group transformation. The benzyl (B1604629) ether moiety, a common protecting group for alcohols, would have been a key feature from the outset. A plausible early synthesis would involve the benzylation of a precursor diol, followed by transformations to achieve the desired 2-butanol structure.

A representative early synthetic route could have started from 4-hydroxy-2-butanone. This precursor could be treated with benzyl bromide in the presence of a base, such as silver oxide, to form 4-(benzyloxy)-2-butanone. orgsyn.org Subsequent reduction of the ketone functionality would yield the target compound, 2-Butanol, 4-(phenylmethoxy)-. This reduction could have been achieved using various classical reducing agents available at the time, such as sodium borohydride (B1222165) or lithium aluminum hydride.

The characterization of the compound in these early stages would have relied on classical methods. Physical properties such as boiling point and refractive index would have been determined. Spectroscopic methods, as they became available, would have been employed for structural elucidation. For instance, Infrared (IR) spectroscopy would confirm the presence of the hydroxyl group (O-H stretch) and the ether linkage (C-O stretch). Nuclear Magnetic Resonance (NMR) spectroscopy, upon its development, would provide detailed information about the proton and carbon environments within the molecule, confirming the connectivity of the atoms.

Table 1: Physical Properties of Related Butanol Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
(2R)-2-Butanol, 4-(phenylmethoxy)-C11H16O2180.24Not specifiedNot specified
4-Phenyl-2-butanol (B1222856)C10H14O150.22123-124 @ 15 mmHg nih.gov1.514-1.518 nih.gov
4-Benzyloxy-1-butanol (B106360)C11H16O2180.24216-256 sigmaaldrich.com1.513 sigmaaldrich.com

Key Methodological Advancements in the Field

The evolution of research in the synthesis of chiral alcohols like 2-Butanol, 4-(phenylmethoxy)- has been significantly influenced by the development of stereoselective and catalytic methods. The presence of a stereocenter at the C-2 position means that the compound can exist as two enantiomers, (R)- and (S)-2-Butanol, 4-(phenylmethoxy)-. The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has driven the development of asymmetric synthesis methodologies.

Key advancements include:

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, was a significant step forward. sigmaaldrich.com For the synthesis of chiral alcohols, this could involve the diastereoselective reduction of a ketone precursor attached to a chiral auxiliary.

Chiral Reagents: The development of chiral reducing agents allowed for the direct enantioselective reduction of prochiral ketones. york.ac.uk Reagents such as those derived from chiral boranes could be employed to selectively produce one enantiomer of 2-Butanol, 4-(phenylmethoxy)- over the other.

Catalytic Asymmetric Reduction: A major breakthrough was the advent of catalytic asymmetric reduction methods. beilstein-journals.org These methods utilize a chiral catalyst in substoichiometric amounts to achieve high enantioselectivity. Catalytic transfer hydrogenation and catalytic hydrogenation using chiral metal complexes (e.g., ruthenium or rhodium-based catalysts) are powerful techniques for the enantioselective synthesis of secondary alcohols.

Enzymatic Reductions: The use of biocatalysts, such as enzymes or whole microbial cells, has emerged as a powerful and environmentally friendly approach for the synthesis of chiral alcohols. researchgate.net Ketoreductases, for example, can exhibit high enantioselectivity in the reduction of ketones to their corresponding alcohols.

These advancements have shifted the synthesis of chiral molecules like 2-Butanol, 4-(phenylmethoxy)- from classical resolution of racemic mixtures to more efficient and atom-economical asymmetric synthetic strategies.

Landmark Studies and Their Impact on Chemical Synthesis

While specific landmark studies focusing solely on 2-Butanol, 4-(phenylmethoxy)- are not prominent in the literature, the research on this compound has benefited from seminal work in related areas of synthetic chemistry. The impact of such studies can be seen in the improved methods available for its synthesis and its utilization as a building block.

Landmark contributions that have indirectly impacted the synthesis and application of 2-Butanol, 4-(phenylmethoxy)- include:

The development of the benzyl ether as a protecting group: The work of numerous chemists in establishing the utility, stability, and cleavage methods for benzyl ethers has been fundamental. This has allowed for the selective manipulation of other functional groups in molecules like 2-Butanol, 4-(phenylmethoxy)- during multi-step syntheses.

Sharpless Asymmetric Epoxidation and Dihydroxylation: While not directly applied to the synthesis of this specific butanol derivative, the principles of asymmetric catalysis established by K. Barry Sharpless and his coworkers revolutionized the synthesis of chiral molecules. These foundational studies paved the way for the development of a wide range of catalytic asymmetric transformations, including the reduction of ketones.

Noyori's work on asymmetric hydrogenation: The development of chiral BINAP-ruthenium catalysts by Ryōji Noyori and his group for the asymmetric hydrogenation of ketones and other functional groups provided a powerful tool for the synthesis of enantiomerically pure alcohols. This work, for which Noyori was a co-recipient of the Nobel Prize in Chemistry in 2001, has had a profound impact on the field of asymmetric synthesis.

The availability of such advanced synthetic methods has enabled the efficient and stereocontrolled synthesis of chiral building blocks like (R)- and (S)-2-Butanol, 4-(phenylmethoxy)-, which in turn can be used in the total synthesis of complex natural products and pharmaceutically active compounds.

Future Research Trajectories and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Key areas of exploration include:

Catalytic C-C Bond Formation: Investigating modern catalytic methods, such as photoredox or nickel-catalyzed cross-coupling reactions, to construct the carbon skeleton more efficiently than traditional organometallic approaches. nih.govhilarispublisher.com These methods often proceed under milder conditions and with greater functional group tolerance. nih.govhilarispublisher.com

The goal is to move beyond classical methods, which may involve protecting group manipulations, towards more atom-economical processes that directly construct the target molecule with minimal byproducts. cognitoedu.org

Development of Advanced Catalytic Systems for Ultra-High Selectivity

Achieving high selectivity, particularly stereoselectivity, is crucial for the application of 2-Butanol (B46777), 4-(phenylmethoxy)- as a chiral building block in pharmaceuticals and other fine chemicals. nih.gov The development of advanced catalytic systems is central to this effort.

Asymmetric Hydrogenation: A primary route to this compound is the reduction of the corresponding ketone, 4-(benzyloxy)-2-butanone. Future research will focus on advanced catalysts for asymmetric transfer hydrogenation or hydrogenation that can produce a single enantiomer of the alcohol with high fidelity. researchgate.netacs.org This involves:

Chiral Homogeneous Catalysts: Systems based on metals like Ruthenium or Iridium complexed with chiral ligands (e.g., BINAP derivatives) have shown great promise in the asymmetric reduction of various ketones, offering high enantiomeric excess (ee). researchgate.netillinois.edu

Heterogeneous Catalysis: Developing solid-supported chiral catalysts offers the advantage of easy separation and recyclability, contributing to a more sustainable process. Modifications of metal surfaces with chiral modifiers are an active area of research. illinois.edu

Enzymatic Catalysis: Biocatalysis represents a frontier in achieving near-perfect selectivity under mild, environmentally friendly conditions. nih.govtandfonline.com

Ketoreductases (KREDs): These enzymes, often derived from microorganisms, can reduce ketones to alcohols with exceptionally high enantio- and regioselectivity. tandfonline.com Future work will involve screening for novel KREDs or protein engineering existing ones to optimize their activity and stability for the specific substrate, 4-(benzyloxy)-2-butanone. The use of whole-cell biocatalysts can further simplify the process by providing in-situ cofactor regeneration. nih.gov

Table 1: Comparison of Catalytic Approaches for Chiral Alcohol Synthesis

Catalytic SystemKey AdvantagesResearch FocusPotential Outcome for 2-Butanol, 4-(phenylmethoxy)-
Chiral Homogeneous Catalysts (e.g., Ru-BINAP)High enantioselectivity, high turnover numbers, mild conditions. illinois.eduDevelopment of new ligands, improving catalyst stability.High yield of (R)- or (S)-enantiomers (>99% ee).
Heterogeneous CatalystsEasy separation, reusability, suitable for continuous flow processes. illinois.eduTethering homogeneous catalysts to solid supports, nanoparticle catalysts. illinois.eduCost-effective and scalable production.
Biocatalysis (e.g., Ketoreductases)Exceptional selectivity (>99.5% ee), mild aqueous conditions, environmentally benign. nih.govEnzyme screening, protein engineering for enhanced stability and substrate scope. tandfonline.comrsc.orgGreen and highly selective synthesis of single enantiomers.

Integration into Complex Molecular Architectures and Materials Science

The distinct functionalities of 2-Butanol, 4-(phenylmethoxy)- make it an attractive building block for creating larger, more complex molecules and advanced materials.

Pharmaceutical Synthesis: As a chiral intermediate, its primary role is in the synthesis of complex, biologically active molecules where specific stereochemistry is essential for efficacy. nih.govrsc.org The secondary alcohol provides a handle for further reactions, while the benzyl (B1604629) ether acts as a stable protecting group for the primary hydroxyl function that can be revealed later in a synthetic sequence.

Polymer and Materials Science: The hydroxyl group allows for the incorporation of this molecule into polymer backbones, such as polyesters or polyurethanes. Research could explore the synthesis of polymers with pendant phenylmethoxy groups, which could influence the material's thermal properties, solubility, and potential for further functionalization after debenzylation. For instance, derivatives of similar structures like 4-benzyloxy-1-butanol (B106360) have been used to synthesize monomers for liquid crystal polymers. rsc.org The chirality of the butanol backbone could be used to create chiral polymers with unique optical properties.

Green Chemistry Approaches in Compound Synthesis and Derivatization

Adopting the principles of green chemistry is a critical future direction for the synthesis and use of all chemical compounds, including 2-Butanol, 4-(phenylmethoxy)-. mit.edu This involves a holistic approach to minimize environmental impact.

Biocatalysis: As mentioned, the use of enzymes for stereoselective synthesis is a cornerstone of green chemistry, as it avoids heavy metals and harsh reagents while operating in water under mild conditions. nih.govtandfonline.com

Sustainable Catalysts: Research is moving away from stoichiometric reagents towards catalytic processes. The focus is on using earth-abundant metals and developing catalysts that are highly efficient and can be easily recovered and reused. mit.edumdpi.com

Alternative Solvents and Conditions: The exploration of greener solvents (like water or bio-derived solvents) or even solvent-free reaction conditions is a key goal. mit.edugoogle.com Innovative methods such as microwave-assisted or sonochemical reactions are being investigated to increase energy efficiency and reduce reaction times. alfa-chemistry.com

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting material atoms into the final product, avoiding the use of protecting groups and other temporary modifications that generate waste. mit.edu

Table 2: Green Chemistry Strategies for 2-Butanol, 4-(phenylmethoxy)- Synthesis

Green Chemistry PrincipleApplication in Synthesis/DerivatizationAnticipated Benefit
Use of Catalysis mit.eduEmploying recyclable heterogeneous catalysts or highly efficient homogeneous catalysts.Reduced waste, lower catalyst loading, cost savings.
Benign Solvents mit.eduReplacing traditional organic solvents with water, supercritical fluids, or ionic liquids.Reduced pollution and health hazards.
Renewable Feedstocks mdpi.comExploring biosynthetic routes from renewable resources.Reduced reliance on petrochemicals, improved sustainability.
Biocatalysis tandfonline.comrsc.orgUsing enzymes (e.g., KREDs) for selective transformations.High selectivity, mild conditions, biodegradable catalysts.

Q & A

Basic: What are the recommended synthetic routes for 2-Butanol, 4-(phenylmethoxy)-, and what reaction conditions are critical?

Methodological Answer:
The synthesis of 2-Butanol, 4-(phenylmethoxy)- likely involves etherification or alkylation strategies. A plausible route is the Williamson ether synthesis, where a butanol derivative reacts with a benzyl halide (e.g., benzyl bromide) under basic conditions (e.g., NaOH or K₂CO₃). For example, 4-bromo-2-butanol could react with phenylmethanol (benzyl alcohol) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Critical parameters include:

  • Stoichiometry: Ensure excess benzyl halide to drive the reaction.
  • Moisture control: Use anhydrous solvents to prevent hydrolysis.
  • Temperature: Moderate heat (60–80°C) balances reaction rate and side-product formation.

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of 2-Butanol, 4-(phenylmethoxy)-?

Methodological Answer:

  • ¹H NMR: Expect signals for the phenylmethoxy group (δ 7.3–7.5 ppm, aromatic protons; δ 4.5–4.7 ppm, –OCH₂–), the butanol backbone (δ 1.2–1.6 ppm, –CH₂–; δ 3.5–3.7 ppm, –CH–OH), and hydroxyl proton (δ 1.5–2.0 ppm, broad).
  • ¹³C NMR: Peaks for the aromatic carbons (δ 125–140 ppm), ether oxygen-linked carbons (δ 70–75 ppm), and alcohol-bearing carbon (δ 65–70 ppm).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 196 (C₁₁H₁₆O₂), with fragmentation patterns indicating loss of –CH₂O– (44 Da) or phenyl group (77 Da) .

Basic: What safety protocols are essential when handling 2-Butanol, 4-(phenylmethoxy)-?

Methodological Answer:
Based on structurally related compounds (e.g., phenolic ethers):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage: Keep in a cool, dry place away from oxidizers and acids. Store under nitrogen if the compound is moisture-sensitive.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: Which chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30, isocratic). Retention time can be calibrated against a reference standard.
  • GC-MS: Suitable for volatile derivatives (e.g., silylated alcohol). Column: DB-5MS; temperature gradient 50°C to 250°C at 10°C/min .

Advanced: How can reaction mechanisms for ether bond formation be optimized to avoid side products?

Methodological Answer:
Mechanistic studies suggest:

  • Nucleophilic substitution (Sₙ2): Use a sterically unhindered benzyl halide (e.g., benzyl bromide instead of chloride) to enhance reactivity.
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
  • Side-product mitigation: Monitor for elimination products (alkenes) via GC-MS; adjust base strength (e.g., K₂CO₃ instead of NaOH) to reduce dehydrohalogenation .

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

Methodological Answer:

  • Cross-validation: Compare data from NIST, PubChem, and peer-reviewed journals. For example, if boiling point varies, prioritize values obtained via differential scanning calorimetry (DSC) over distillation.
  • Computational validation: Use tools like COSMOtherm to predict properties based on molecular descriptors .

Advanced: What computational methods predict the thermodynamic stability of 2-Butanol, 4-(phenylmethoxy)-?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy of formation using B3LYP/6-31G(d) basis sets. Focus on conformational stability of the ether linkage.
  • Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., ethanol, water) to assess hydrolytic stability. NIST’s 3D structure files (e.g., .mol or .sdf) can serve as input .

Advanced: How does stereochemistry at the alcohol position influence reactivity?

Methodological Answer:
If the compound has a chiral center (e.g., at C2 of butanol):

  • Enantioselective synthesis: Use chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution.
  • Impact on reactivity: Stereoelectronic effects may alter nucleophilicity of the –OH group. Compare reaction rates of (R)- and (S)-enantiomers in esterification or oxidation .

Advanced: What are the degradation pathways under acidic/basic conditions?

Methodological Answer:

  • Acidic hydrolysis: The ether bond may cleave via protonation of oxygen, yielding 4-phenylmethanol and 2-butenol. Monitor with TLC (silica gel, ethyl acetate eluent).
  • Basic conditions: Saponification is unlikely, but elimination to form alkene derivatives (e.g., 1-phenyl-1-propene) may occur. Characterize degradation products via LC-MS .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic or environmental fate studies?

Methodological Answer:

  • Synthesis of labeled analogs: Introduce ¹³C at the benzyl carbon (e.g., using ¹³C-benzyl bromide) or butanol backbone.
  • Tracing applications: Use LC-MS/MS to track degradation in environmental matrices (soil, water) or metabolic pathways in microbial assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.